molecular formula C10H8ClNO2 B1492892 5-Chloro-3-(2-methoxyphenyl)-1,2-oxazole CAS No. 1188091-06-6

5-Chloro-3-(2-methoxyphenyl)-1,2-oxazole

Cat. No. B1492892
CAS RN: 1188091-06-6
M. Wt: 209.63 g/mol
InChI Key: DXRZDIVHXMGYHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies . For instance, the synthesis of 3-phosphonylated aminophosphonates from α, β-unsaturated imines through tandem 1,4-1,2-phosphite addition was accomplished by the use of both silylated dialkyl phosphite and trialkyl phosphates .


Molecular Structure Analysis

The molecular structure of a similar compound, N-(5-Chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide, has a molecular formula of C18H14ClNO3, an average mass of 327.762 Da, and a mono-isotopic mass of 327.066223 Da .


Chemical Reactions Analysis

In related compounds, a catalyst system comprising of Pd2(dba)3·CHCl3 and tris(2-methoxyphenyl)phosphine resulted in a rapid polymerization . The polymers with weight-average molecular weights (Mw) of 18–77 kDa were afforded after one hour of reaction time .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, (5-chloro-3-isopropoxy-2-methoxyphenyl)methanol, include its structure, melting point, boiling point, density, molecular formula, and molecular weight .

Scientific Research Applications

Oxazole Derivatives and Their Applications

Biological Activities of Oxazole Compounds Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. These compounds, including oxazole derivatives, are known for a wide range of pharmacological activities. For instance, they have been explored for their anticancer, antimicrobial, and anti-inflammatory properties. The therapeutic potential of oxazole scaffolds is significant, given their presence in various natural products and synthetic compounds with medicinal value. The review by Kaur et al. (2018) highlights the biological potential of oxazoles, emphasizing their utility in developing new therapeutic agents due to their diverse pharmacological profiles (Kaur et al., 2018).

Synthetic Approaches and Chemical Properties The synthetic versatility of oxazole derivatives allows for the development of compounds with targeted biological activities. Advances in the synthesis of triazoles, another class of heterocyclic compounds, often involve eco-friendly procedures that could also apply to oxazole derivatives, emphasizing sustainable chemistry practices in drug development and other applications (de Souza et al., 2019).

Environmental Applications Beyond pharmacological interests, oxazole derivatives have been investigated for environmental applications, such as in the treatment of organic pollutants. The enzymatic degradation of pollutants using oxidoreductive enzymes presents a bio-based approach to addressing environmental contamination. This area of research explores the potential of enzymes in the remediation of wastewater, offering a biological solution to pollution that could be relevant to the broader applications of oxazole derivatives (Husain, 2006).

properties

IUPAC Name

5-chloro-3-(2-methoxyphenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-13-9-5-3-2-4-7(9)8-6-10(11)14-12-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRZDIVHXMGYHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-(2-methoxyphenyl)-1,2-oxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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